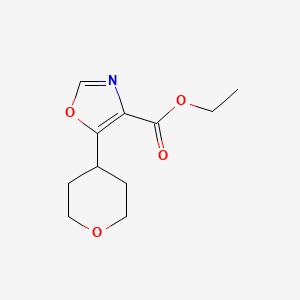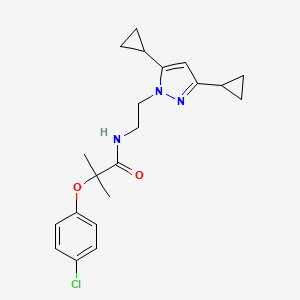
Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C10H14N2O4 . It is a liquid at room temperature and has a molecular weight of 226.23 . The IUPAC name for this compound is ethyl 5-(tetrahydro-2H-pyran-4-yl)-1,3,4-oxadiazole-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate is 1S/C10H14N2O4/c1-2-15-10(13)9-12-11-8(16-9)7-3-5-14-6-4-7/h7H,2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 226.23 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the resources I have access to.Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural elucidation of ethyl oxazole derivatives, demonstrating their significance in crystallography and chemical synthesis. For example, a study elaborated on the synthesis, crystal structure, and spectral analysis of an ethyl oxazole derivative, showcasing its potential in understanding molecular interactions and structural characteristics (Marjani, 2013).
Corrosion Inhibition
Ethyl oxazole derivatives have been investigated for their corrosion inhibition properties. A novel triazole derivative exhibited significant anticorrosion effects on mild steel in an acid environment, highlighting the potential of ethyl oxazole derivatives in industrial applications (Rahmani et al., 2019).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of ethyl oxazole have been synthesized for various applications, including antimicrobial activities. The structural modifications and biological evaluations of these compounds underscore their therapeutic potential (Desai et al., 2019).
Material Science
Ethyl oxazole derivatives also find applications in material science, particularly in the development of polymers and coordination complexes. The synthesis and characterization of such compounds contribute to the exploration of new materials with potential technological applications (Cisterna et al., 2018).
Quantum Chemical Studies
Quantum chemical studies on ethyl oxazole derivatives provide insights into their electronic properties and interactions, informing their applications in corrosion inhibition and material design (Rahmani et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 5-(oxan-4-yl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-15-11(13)9-10(16-7-12-9)8-3-5-14-6-4-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPIAIIDSZHYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)
![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)



![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)


![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)


